3-Dibenzofuran-3-yl-2-(phosphonomethylamino)propionic acid
Overview
Description
3-Dibenzofuran-3-yl-2-(phosphonomethylamino)propionic acid, also known as CGS 35066, belongs to the class of organic compounds known as dibenzofurans . Dibenzofurans are compounds containing a dibenzofuran moiety, which consists of two benzene rings fused to a central furan ring . This compound is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives .
Molecular Structure Analysis
The molecular structure of this compound consists of a dibenzofuran moiety (two benzene rings fused to a central furan ring) attached to a 2-(phosphonomethylamino)propionic acid group . The molecular formula is C16H16NO6P, and it has a molecular weight of 349.27 g/mol.Scientific Research Applications
Synthesis and Chemical Applications
- Phosphonate Derivatives Synthesis : The compound has been utilized in synthesizing racemic dialkyl phosphonates via a three-component reaction using 2-formylbenzoic acid, primary amines, and trialkyl phosphites. This method offers an efficient synthesis pathway (Milen et al., 2016).
- Microwave Irradiation Synthesis : Utilization in the synthesis of (quinazolin-4-ylamino)methylphosphonates under microwave irradiation, showcasing a simple and efficient method for creating these compounds (Luo et al., 2012).
- Phosphorylation and Phospha-Michael Addition Reaction : Involvement in the phosphorylation of specific chemical structures, showing the compound's reactivity and usefulness in creating phosphonate and phosphinic diamide derivatives (Abdou et al., 2016).
Organic Electronics and Material Science
- Organic Light-Emitting Diodes (OLEDs) : The compound's derivatives, particularly those modified at various positions, have been researched for their application in OLEDs, particularly for their charge-transport properties (Lee et al., 2013).
Environmental and Biological Applications
- Dibenzofuran Degradation : Studies involving the compound in the context of dibenzofuran degradation by certain bacterial strains, highlighting its potential application in environmental remediation (Strubel et al., 1991).
properties
IUPAC Name |
(2S)-3-dibenzofuran-3-yl-2-(phosphonomethylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16NO6P/c18-16(19)13(17-9-24(20,21)22)7-10-5-6-12-11-3-1-2-4-14(11)23-15(12)8-10/h1-6,8,13,17H,7,9H2,(H,18,19)(H2,20,21,22)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUVAUSVWLATAE-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)CC(C(=O)O)NCP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)C[C@@H](C(=O)O)NCP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16NO6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Dibenzofuran-3-yl-2-(phosphonomethylamino)propionic acid | |
CAS RN |
261619-50-5 | |
Record name | CGS 35066 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0261619505 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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